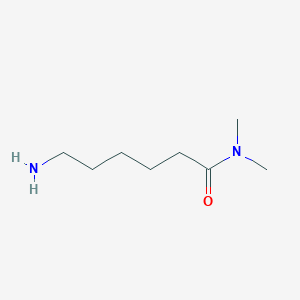

6-amino-N,N-dimethylhexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The InChI code for 6-amino-N,N-dimethylhexanamide is 1S/C8H18N2O/c1-10(2)8(11)6-4-3-5-7-9/h3-7,9H2,1-2H3 . This indicates that the molecule consists of 8 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 158.24 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications

Chemical Synthesis and Industry Applications : 6-Aminohexanoic acid, closely related to 6-amino-N,N-dimethylhexanamide, is significant in the chemical synthesis of modified peptides and polyamide synthetic fibers (like nylon). It's used as a linker in biologically active structures and plays a role in the structure of various molecules (Markowska et al., 2021).

Biological Probing and Photophysics : A derivative, 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), demonstrates fluorescent properties useful as a biological probe. Its fluorescence reacts to environmental polarity changes, making it suitable for monitoring protein-protein interactions (Vázquez et al., 2005).

Enzymatic Research and Biodegradation : The enzyme 6-Aminohexanoic acid cyclic dimer hydrolase, which acts on 6-aminohexanoic acid cyclic dimer, is crucial in understanding certain biochemical pathways and has implications in biodegradation research (Kinoshita et al., 1977).

Assays and Enzyme Studies : The compound is used in assays for studying enzymes like 6-aminohexanoate-hydrolase, which hydrolyzes nylon oligomers. Such studies are vital for understanding enzyme mechanisms and applications (Taguchi et al., 2012).

Medical Imaging in Neurological Disorders : Derivatives of this compound, like [18F]FDDNP, are used in positron emission tomography for detecting neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This application is crucial for diagnostic assessments and treatment monitoring (Shoghi-Jadid et al., 2002).

Corrosion Inhibition Studies : Benzothiazole derivatives, including those containing N,N-dimethylamino groups, are researched for their effectiveness as corrosion inhibitors in materials science, offering insights into protective measures for metals (Hu et al., 2016).

Safety and Hazards

The safety information for 6-amino-N,N-dimethylhexanamide indicates that it may cause skin and eye irritation, and it may be harmful if swallowed . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse thoroughly with plenty of water .

Properties

IUPAC Name |

6-amino-N,N-dimethylhexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-10(2)8(11)6-4-3-5-7-9/h3-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYXVDYYEXMEJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2422339.png)

![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2422342.png)

![ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2422349.png)

![[(5S,6S,8S,9E)-8-Methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate](/img/structure/B2422350.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2422352.png)

![N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2422354.png)

![5-Ethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2422355.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide](/img/structure/B2422356.png)

![4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide](/img/structure/B2422359.png)

![1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol](/img/structure/B2422360.png)